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Compound of Interest

Compound Name:
((1S,4R)-4-Aminocyclopent-2-en-

1-yl)methanol

Cat. No.: B043218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide focuses on the chemical entity commonly known as GW4064, a

potent Farnesoid X Receptor (FXR) agonist. It has come to our attention that the CAS Number

168960-19-8, as specified in the topic query, is officially assigned to the compound (1S,4R)-4-

Amino-2-cyclopentene-1-methanol hydrochloride, a chemical intermediate. The correct CAS

Number for GW4064 is 278779-30-9. Given the extensive body of research and

pharmacological relevance of GW4064, and the detailed technical requirements of this guide,

we have proceeded with the in-depth analysis of GW4064 to best serve the interests of the

intended scientific audience.

Introduction
GW4064 is a potent, selective, non-steroidal synthetic agonist of the Farnesoid X Receptor

(FXR), a nuclear hormone receptor that serves as a primary endogenous sensor for bile acids.

[1][2][3] Since its initial identification, GW4064 has become an indispensable chemical tool for

elucidating the multifaceted roles of FXR in regulating bile acid, lipid, and glucose homeostasis.

[4] Its utility in preclinical models has paved the way for a deeper understanding of metabolic
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and inflammatory diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and

certain cancers.[5][6][7] This guide provides a detailed examination of GW4064, from its

fundamental chemical properties and mechanism of action to practical experimental protocols

and critical considerations for its use in research.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GW4064 is foundational for its

effective application in experimental settings. These properties dictate its solubility, stability, and

handling requirements.

Property Value Source(s)

CAS Number 278779-30-9 [3][4][8][9]

IUPAC Name

3-[(E)-2-[2-chloro-4-[[3-(2,6-

dichlorophenyl)-5-propan-2-yl-

1,2-oxazol-4-

yl]methoxy]phenyl]ethenyl]ben

zoic acid

Cayman Chemical, PubChem

Molecular Formula C₂₈H₂₂Cl₃NO₄ [3][4][8][9]

Molecular Weight 542.84 g/mol [1][8][9]

Appearance Crystalline solid [10]

Solubility

Soluble in DMSO (≥24.7

mg/mL), DMF (~25 mg/mL),

and Ethanol (~1 mg/mL).

Insoluble in water.

[3][11]

Storage and Stability

Store at -20°C as a solid.

Stable for ≥4 years under

these conditions. Aqueous

solutions should not be stored

for more than one day.

[10]

Mechanism of Action: The FXR-SHP-CYP7A1 Axis
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The primary pharmacological activity of GW4064 is mediated through its high-affinity binding to

the ligand-binding domain (LBD) of FXR. This interaction initiates a cascade of molecular

events that collectively regulate metabolic pathways.

FXR Activation and Heterodimerization: GW4064 binding induces a conformational change

in FXR, facilitating the dissociation of corepressors and the recruitment of coactivator

proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).[12] The activated GW4064-

FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR).

DNA Binding and Gene Transcription: This FXR/RXR heterodimer translocates to the

nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response

Elements (FXREs) located in the promoter regions of target genes.

Induction of SHP and Repression of CYP7A1: A key target gene directly upregulated by FXR

is the Small Heterodimer Partner (SHP, NR0B2), an atypical nuclear receptor that lacks a

DNA-binding domain.[13][14] SHP, in turn, acts as a transcriptional repressor. Its primary

function in this pathway is to inhibit the expression of Cholesterol 7α-hydroxylase (CYP7A1),

the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[13]

[15] By inducing SHP, GW4064 effectively suppresses de novo bile acid production, which is

a central mechanism for preventing bile acid overload and hepatotoxicity.[13][14][16]
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Caption: GW4064-mediated FXR activation pathway.
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Quantitative In Vitro Activity
The potency of GW4064 has been characterized in various cell-based and biochemical assays.

This data is crucial for designing experiments with appropriate dose ranges.

Parameter Value Assay Type
Cell Line /
System

Source(s)

EC₅₀ 15 nM

Isolated

Receptor Activity

Assay

N/A [2][3][11]

EC₅₀ 65 nM
FXR Agonist

Assay
Not Specified MCE Catalog

EC₅₀ 90 nM

Cell-based

Transfection

Assay

Human FXR-

transfected cells
[2]

Off-Target Activities and Considerations
A critical aspect of utilizing a chemical probe like GW4064 is understanding its potential for off-

target effects. While highly selective for FXR over other nuclear receptors, studies have

revealed that GW4064 can modulate other signaling pathways, particularly at higher

concentrations.[5][17]

Histamine Receptors: Research has shown that GW4064 can interact with multiple G

protein-coupled receptors. Specifically, it robustly activates H1 and H4 histamine receptors

and inhibits H2 histamine receptor signaling.[17][18] This is a significant finding, as it

suggests that some biological effects attributed solely to FXR activation might be, in part,

mediated by these off-target interactions. For instance, apoptosis observed in certain cancer

cell lines (like MCF-7) after GW4064 treatment was found to be FXR-independent and could

be blocked by histamine receptor regulators.[5][17]

Estrogen-Related Receptors (ERRs): GW4064 has also been identified as an agonist for

estrogen receptor-related receptors (ERRs), influencing the expression of genes like PGC-

1α.[4]
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Expert Insight: The existence of these off-target activities necessitates careful experimental

design. It is crucial to use the lowest effective concentration of GW4064 and to validate key

findings using complementary approaches, such as FXR knockout/knockdown models or

structurally distinct FXR agonists, to confirm that the observed phenotype is indeed FXR-

dependent.

Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments

involving GW4064.

In Vitro FXR Activation: Dual-Luciferase Reporter Assay
This assay is the gold standard for quantifying the ability of a compound to activate nuclear

receptors in a cellular context. It relies on co-transfection of cells with a plasmid expressing

FXR and a reporter plasmid containing a luciferase gene under the control of FXREs.

Principle: Activation of FXR by GW4064 leads to the transcription of the luciferase gene. The

resulting luminescence is proportional to the degree of FXR activation. A second, constitutively

expressed luciferase (e.g., Renilla) is used to normalize for transfection efficiency and cell

viability.[19][20]

Methodology:

Cell Culture: Plate HEK293T or HepG2 cells in a 96-well, white, clear-bottom plate at a

density that will reach ~80-90% confluency at the time of transfection.

Transfection: Co-transfect cells using a suitable lipid-based transfection reagent (e.g.,

Lipofectamine). The plasmid mixture per well should include:

An FXR expression vector.

An FXRE-driven firefly luciferase reporter vector (e.g., pGL4-FXRE).

A control vector expressing Renilla luciferase (e.g., pRL-SV40).

Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection

medium with fresh culture medium.
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Compound Treatment: After 24 hours, treat the cells with a serial dilution of GW4064 (e.g.,

from 1 nM to 10 µM) or vehicle control (DMSO). Incubate for an additional 18-24 hours.

Lysis and Luminescence Reading:

Aspirate the medium and lyse the cells according to the manufacturer's protocol for your

dual-luciferase assay system (e.g., Promega Dual-Glo®).

Measure firefly luminescence using a luminometer.

Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla

luciferase.

Measure Renilla luminescence.

Data Analysis:

Calculate the ratio of Firefly to Renilla luminescence for each well to obtain normalized

activity.

Plot the normalized activity against the log of the GW4064 concentration and fit the data to

a four-parameter logistic equation to determine the EC₅₀.
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Caption: Workflow for a dual-luciferase reporter assay.

In Vivo Hepatoprotection: Rat Model of Cholestasis
Animal models are essential for evaluating the therapeutic potential of FXR agonists in

complex diseases like cholestasis. The bile duct ligation (BDL) model is a well-established
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surgical model of extrahepatic cholestasis.

Principle: BDL prevents bile flow, causing a buildup of toxic bile acids in the liver, leading to

inflammation, necrosis, and fibrosis. GW4064 is administered to assess its ability to mitigate

this liver damage by activating FXR-mediated protective pathways.[1][21]

Methodology:

Animal Model: Use adult male Sprague-Dawley rats. House them under standard conditions

with a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal

Care and Use Committee (IACUC).[1]

Surgical Procedure (BDL):

Anesthetize the rats (e.g., with isoflurane).

Under sterile conditions, perform a midline laparotomy to expose the common bile duct.

Ligate the bile duct in two locations and transect it between the ligatures.

For sham controls, perform the laparotomy and mobilization of the bile duct without

ligation.

Close the incision and provide postoperative analgesic care.

Dosing Regimen:

Twenty-four hours post-surgery, begin daily treatment.

Administer GW4064 (e.g., 30 mg/kg) or vehicle (e.g., corn oil) via oral gavage or

intraperitoneal injection once daily for a set period (e.g., 4-7 days).[1]

Sample Collection and Analysis:

At the end of the treatment period, euthanize the animals and collect blood and liver

tissue.
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Serum Analysis: Measure markers of liver damage, including alanine aminotransferase

(ALT), aspartate aminotransferase (AST), total bilirubin, and alkaline phosphatase (ALP).

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in

paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis,

inflammation, and bile duct proliferation.

Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for

subsequent RNA extraction. Use qRT-PCR to measure the expression of FXR target

genes (e.g., Shp, Bsep) and bile acid synthesis genes (Cyp7a1).

Safety and Handling
As a research chemical, GW4064 should be handled with appropriate precautions.

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.[22]

Precautions: Do not ingest, inhale, or allow contact with eyes or skin. Wear appropriate

personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

Handle in a well-ventilated area or chemical fume hood.

Toxicity: While comprehensive toxicity data is limited, concerns have been raised about the

potential toxicity of the stilbene functional group present in the molecule.[23] Studies in

medaka fish embryos have shown that exposure to GW4064 can cause sublethal

hepatotoxicity.[23]

Conclusion
GW4064 (CAS: 278779-30-9) is a cornerstone tool compound for investigating the biology of

the Farnesoid X Receptor. Its high potency and selectivity have enabled significant advances in

our understanding of metabolic regulation. However, researchers must remain vigilant about its

documented off-target effects on histamine and estrogen-related receptors, employing rigorous

experimental controls to ensure that conclusions are robustly linked to FXR activation. By

leveraging the detailed protocols and mechanistic insights provided in this guide, scientists and

drug development professionals can effectively utilize GW4064 to further explore the

therapeutic potential of targeting FXR in human disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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